N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine
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Overview
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of action
Pyrazoles and ethanamines are known to interact with various biological targets. For instance, some pyrazoles have been found to inhibit the glucose transporter GLUT1 . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets GLUT1 like some other pyrazoles, it might inhibit glucose uptake .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Pyrazoles and ethanamines can be involved in a variety of pathways due to their broad range of biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some pyrazoles have shown cytotoxic activity against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-ethyl-3-methyl-1H-pyrazole with chloroacetonitrile, followed by reduction of the nitrile group to an amine using hydrogenation or other reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole: A precursor in the synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-ethanamine: A similar compound with a different substitution pattern on the pyrazole ring.
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-ethanamine: Another related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-10-6-9-7-12(5-2)11-8(9)3/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCICPBCSPNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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